molecular formula C15H17NO4 B1280829 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate CAS No. 220499-11-6

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

Cat. No. B1280829
CAS RN: 220499-11-6
M. Wt: 275.3 g/mol
InChI Key: HLGNJZVTHXMEHU-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (1-t-BMI) is a chemical compound commonly used in scientific research. It has a wide range of applications, including in biochemistry, physiology, and pharmacology. 1-t-BMI has been used to study the mechanisms of action and biochemical and physiological effects of various drugs and other compounds.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” can be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Antiviral Activity

Indole derivatives, including “Methyl 1-BOC-indole-4-carboxylate”, have shown potential as antiviral agents . For example, certain indole derivatives have demonstrated inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes “Methyl 1-BOC-indole-4-carboxylate” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . Therefore, “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives also possess antioxidant properties . This suggests that “Methyl 1-BOC-indole-4-carboxylate” could be used in the development of antioxidant drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This means that “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities . This suggests that “Methyl 1-BOC-indole-4-carboxylate” could be used in the development of antitubercular drugs .

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties . This means that “1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate” could potentially be used in the development of new antidiabetic drugs .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNJZVTHXMEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478576
Record name 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220499-11-6
Record name 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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